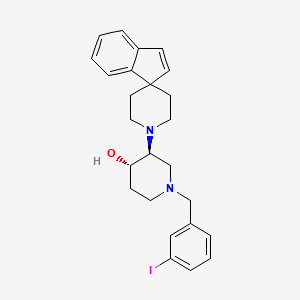
3-Ippps-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ippps-indene, also known as this compound, is a useful research compound. Its molecular formula is C25H29IN2O and its molecular weight is 500.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
3-Ippps-indene serves as a versatile building block in organic synthesis. Its unique structure allows for the development of various derivatives that can be utilized in pharmaceuticals and agrochemicals. Recent studies have demonstrated its effectiveness in synthesizing complex molecules through various reactions, including:
- Cycloaddition Reactions : Utilizing this compound in cycloaddition reactions has led to the formation of novel heterocyclic compounds, which are significant in drug development.
- Functionalization : The compound can undergo functionalization to introduce different substituents, enhancing the biological activity of the resulting derivatives.
Biological Applications
The biological activity of this compound derivatives has been a focal point of research. Several studies have reported on their potential as therapeutic agents:
- Antimicrobial Activity : Derivatives of this compound have shown promising results against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation as anticancer agents.
Material Science
In material science, this compound has been explored for its potential use in creating advanced materials:
- Conductive Polymers : The compound's ability to participate in polymerization reactions makes it suitable for developing conductive polymers used in electronic devices.
- Nanomaterials : Research has indicated that this compound can be utilized in synthesizing nanomaterials with unique electronic and optical properties.
Case Study 1: Synthesis of Antimicrobial Agents
A study focused on synthesizing antimicrobial agents using this compound as a precursor. The research involved:
- Synthesis Method : Various derivatives were synthesized through nucleophilic substitution reactions.
- Results : The synthesized compounds exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Derivative A | 10 | Effective against Staphylococcus aureus |
| Derivative B | 30 | Effective against Escherichia coli |
| Derivative C | 50 | Effective against Pseudomonas aeruginosa |
Case Study 2: Development of Conductive Polymers
Another study investigated the use of this compound in creating conductive polymers for electronic applications:
- Synthesis Process : The polymerization involved using this compound as a monomer, leading to a conductive polymer with enhanced electrical properties.
- Performance Metrics : The resulting polymer demonstrated conductivity levels comparable to commercially available conductive materials.
| Property | Value |
|---|---|
| Conductivity (S/cm) | 0.1 |
| Thermal Stability (°C) | 250 |
Propiedades
Número CAS |
163314-07-6 |
|---|---|
Fórmula molecular |
C25H29IN2O |
Peso molecular |
500.4 g/mol |
Nombre IUPAC |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |
Clave InChI |
ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |
SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES isomérico |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES canónico |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
Sinónimos |
(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















